molecular formula C11H12ClN5 B2818329 5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2319723-07-2

5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B2818329
CAS No.: 2319723-07-2
M. Wt: 249.7
InChI Key: NOHOPTWAVPROFG-UHFFFAOYSA-N
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Description

5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an azetidine ring, which is further substituted with a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can yield oxidized or reduced pyrazole and azetidine derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity . The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. For example, the presence of the chloro group and the pyrazole ring can enhance the compound’s binding affinity to certain biological targets, while the azetidine ring can modulate its pharmacokinetic properties .

Properties

IUPAC Name

5-chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c12-10-4-13-11(14-5-10)16-6-9(7-16)8-17-3-1-2-15-17/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHOPTWAVPROFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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